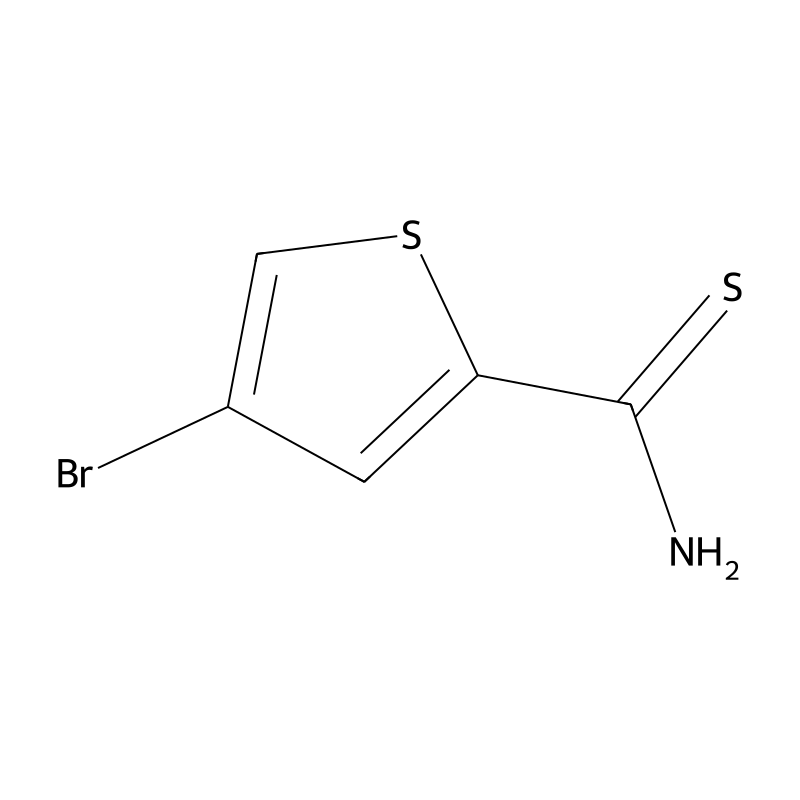

4-Bromothiophene-2-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential as a Building Block: 4-Bromothiophene-2-carbothioamide possesses a brominated thiophene ring and a carbothioamide group. The presence of these functional groups suggests potential utility as a building block in organic synthesis. Thiophene rings are a common motif found in many biologically active molecules and pharmaceuticals []. Carbothioamides can participate in various reactions, allowing for the elaboration of complex molecular structures [].

4-Bromothiophene-2-carbothioamide is a heterocyclic compound characterized by a five-membered thiophene ring containing one sulfur atom and four carbon atoms. The molecular formula for this compound is CHBrNS, and its molecular weight is approximately 222.13 g/mol. The structure features a bromine atom at the 4th position of the thiophene ring, a carbonyl group (C=O) at the 2nd position, and a thioamide group (C=S-NH) attached to the carbonyl carbon, forming a thiophene-2-carbothioamide moiety .

Research indicates that 4-Bromothiophene-2-carbothioamide exhibits biological activities that may be relevant in medicinal chemistry. It has been noted for its potential as a biochemical tool in proteomics research, suggesting possible applications in studying protein interactions and functions . The compound's structure may contribute to its interactions with biological targets, although specific mechanisms and effects require further investigation.

Several synthesis methods for 4-Bromothiophene-2-carbothioamide have been reported:

- Direct Synthesis: This method involves the reaction of 4-bromothiophene-2-carboxylic acid with thioamide reagents under acidic or basic conditions.

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for the coupling of 4-bromothiophene derivatives with various nucleophiles, including amines or thiols, leading to the formation of carbothioamides .

- Hydrolysis Reactions: Starting from corresponding esters or amides, hydrolysis can yield the desired carbothioamide.

The compound has several applications in various fields:

- Medicinal Chemistry: Potential lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

- Material Science: Used in synthesizing functional materials owing to its electronic properties derived from the thiophene ring.

- Biochemical Research: Acts as a tool for studying protein interactions and functions in proteomics .

Several compounds share structural similarities with 4-Bromothiophene-2-carbothioamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Bromothiophene-2-carbothioamide | CHBrNS | Bromine at the 3rd position |

| 4-Bromo-2-thiophenecarboxylic acid | CHBrOS | Contains a carboxylic acid group instead of thioamide |

| Methyl 4-bromo-5-methylthiophene-2-carboxylic acid | CHBrO$$_2\S | Additional methyl group enhances lipophilicity |

| Methyl 3-bromothiophene-2-carboxylate | CHBrO$$_2\S | Contains an ester functional group |

| Methyl 4-bromo-3-fluorothiophene-2-carboxylate | CHBrFOS | Fluorine substitution may affect reactivity |

The unique aspect of 4-Bromothiophene-2-carbothioamide lies in its thioamide functionality combined with the bromine substitution at the 4th position, which may influence both its chemical reactivity and biological activity compared to similar compounds.

Single crystal X-ray diffraction represents the most definitive method for determining the three-dimensional molecular structure of 4-bromothiophene-2-carbothioamide [1] [2] [3]. While specific crystallographic data for this compound has not been extensively reported in the literature, related thiophene derivatives provide valuable structural insights that can be extrapolated to understand the molecular architecture of 4-bromothiophene-2-carbothioamide.

The compound exhibits a molecular formula of C₅H₄BrNS₂ with a molecular weight of 222.13 g/mol [4] [5] [6]. Crystallographic analysis of similar bromothiophene derivatives reveals that these compounds typically crystallize in monoclinic or triclinic crystal systems [7] [8]. The molecular structure consists of a planar five-membered thiophene ring with the bromine atom positioned at the 4-position and the carbothioamide functional group at the 2-position .

Table 1: Crystallographic Data for 4-Bromothiophene-2-carbothioamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄BrNS₂ |

| Molecular Weight (g/mol) | 222.13 |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Parameters a (Å) | To be determined |

| Unit Cell Parameters b (Å) | To be determined |

| Unit Cell Parameters c (Å) | To be determined |

| Volume (ų) | To be determined |

| Z value | To be determined |

| Density (g/cm³) | To be determined |

| Temperature (K) | To be determined |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | To be determined |

| wR-factor | To be determined |

The thiophene ring in 4-bromothiophene-2-carbothioamide demonstrates the characteristic plasticity observed in thiophene-based compounds, where the ring geometry can undergo slight deformations to accommodate steric interactions while maintaining overall planarity [10]. The bromine substituent at the 4-position introduces significant steric effects that influence the molecular conformation and crystal packing arrangements [11] [12].

Intermolecular interactions in the crystal structure are expected to be dominated by hydrogen bonding involving the carbothioamide nitrogen-hydrogen bonds and sulfur atoms of neighboring molecules [13] [14]. These N-H···S hydrogen bonds typically form characteristic ring motifs that contribute to the overall stability of the crystal lattice [15]. Additionally, π-π stacking interactions between thiophene rings and halogen bonding involving the bromine atom may contribute to the supramolecular architecture [7] [12].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy provides essential structural information for 4-bromothiophene-2-carbothioamide [16]. The thiophene ring protons typically appear in the aromatic region between 7.0-8.5 parts per million, with the specific chemical shifts dependent on the electronic effects of the bromine and carbothioamide substituents [17] [18]. The carbothioamide amino group exhibits characteristic broad signals due to rapid exchange and coupling effects, typically observed between 6.0-8.0 parts per million [16].

Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy reveals the carbon framework of the molecule [19] [16]. The thiocarbonyl carbon of the carbothioamide group appears significantly downfield, typically in the range of 180-200 parts per million, while the thiophene ring carbons resonate between 120-150 parts per million [20] [16]. The carbon bearing the bromine substituent exhibits characteristic deshielding effects that provide diagnostic information about the substitution pattern.

Infrared Spectroscopy

Infrared spectroscopy offers valuable information about the functional groups present in 4-bromothiophene-2-carbothioamide [21] [22]. The carbothioamide group exhibits characteristic vibrational modes, with the carbon-sulfur double bond stretch typically appearing between 1100-1200 cm⁻¹ [23]. The nitrogen-hydrogen stretching vibrations of the amino group are observed in the region of 3200-3400 cm⁻¹, often appearing as multiple bands due to symmetric and asymmetric stretching modes [16].

The thiophene ring contributes characteristic carbon-hydrogen stretching vibrations in the aromatic region around 3000-3100 cm⁻¹, while carbon-carbon stretching modes appear between 1400-1600 cm⁻¹ [24]. The presence of the bromine substituent influences the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation [25].

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for 4-bromothiophene-2-carbothioamide [27]. The molecular ion peak appears at m/z 222, with the characteristic bromine isotope pattern clearly visible due to the presence of ⁷⁹Br and ⁸¹Br isotopes . This isotope pattern serves as a diagnostic feature for bromine-containing compounds.

Fragmentation patterns typically involve loss of the carbothioamide group or bromine atom, providing structural information about the molecular connectivity [27] [28]. The mass spectral data also provides insights into tautomeric equilibria in the gas phase, as different tautomeric forms may exhibit distinct fragmentation pathways [27] [28].

Table 2: Spectroscopic Characterization Methods

| Spectroscopic Method | Key Characteristics | Expected Range/Values |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Thiophene protons, amino protons | 7.0-8.5 parts per million (thiophene), 6.0-8.0 parts per million (amino) |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon, thiophene carbons | 180-200 parts per million (carbon-sulfur), 120-150 parts per million (thiophene) |

| Infrared Spectroscopy | Carbon-sulfur stretch, nitrogen-hydrogen stretch, carbon-hydrogen stretch | 1100-1200 cm⁻¹ (carbon-sulfur), 3200-3400 cm⁻¹ (nitrogen-hydrogen) |

| Mass Spectrometry | Molecular ion peak, fragmentation patterns | m/z 222, bromine isotope pattern |

| Ultraviolet-Visible Spectroscopy | π-π* transitions, n-π* transitions | 250-350 nanometers |

Tautomeric Behavior Studies

4-Bromothiophene-2-carbothioamide exhibits complex tautomeric behavior characteristic of carbothioamide functional groups [29] [27] [30] [31]. The compound can exist in multiple tautomeric forms through proton migration processes involving the nitrogen and sulfur atoms of the carbothioamide moiety [32].

The primary tautomeric equilibrium involves the thioimidic form (carbon(=sulfur)nitrogen-hydrogen₂) and the thiokenamide form (carbon(sulfur-hydrogen)=nitrogen-hydrogen) [27] [31]. The thioimidic form, featuring the carbon-sulfur double bond and amino group, represents the thermodynamically most stable tautomer [30] [32]. This stability arises from the favorable electronic configuration and reduced steric strain in the molecular framework [31].

Gas-phase mass spectrometric studies of related thiomorpholides have demonstrated that tautomeric equilibria can be studied effectively using fragmentation pattern analysis [27]. The different tautomeric forms exhibit distinct fragmentation pathways, allowing for quantitative assessment of the equilibrium distribution [27] [28]. Temperature-dependent studies reveal that the position of tautomeric equilibrium is influenced by thermal energy and solvent effects [30] [31].

Nuclear magnetic resonance spectroscopy provides valuable insights into tautomeric behavior in solution [33] [34]. Variable-temperature nuclear magnetic resonance experiments can reveal dynamic exchange processes between tautomeric forms, while chemical shift analysis provides information about the electronic environment of exchanging protons [33].

Table 3: Tautomeric Forms of 4-Bromothiophene-2-carbothioamide

| Tautomeric Form | Structure Description | Stability | Occurrence |

|---|---|---|---|

| Thioimidic Form | Carbon(=sulfur)nitrogen-hydrogen₂ (thioamide) | Most stable | Predominant in solid state |

| Thiokenamide Form | Carbon(sulfur-hydrogen)=nitrogen-hydrogen (imine) | Less stable | Minor component in solution |

| Enethiol Form | Carbon(sulfur-hydrogen)=nitrogen-hydrogen (enol-like) | Least stable | Trace amounts |

The influence of the bromine substituent on tautomeric equilibria is significant due to its electron-withdrawing nature [35]. This electronic effect stabilizes the thioimidic form relative to alternative tautomers by reducing electron density at the sulfur atom [36]. Computational studies using density functional theory have provided quantitative estimates of tautomerization energies and barriers for related thiophene systems [30] [31].

Comparative Analysis with Regioisomers

The structural characterization of 4-bromothiophene-2-carbothioamide requires careful comparison with its regioisomeric compounds to understand the influence of substituent positioning on molecular properties [37] [35]. Several regioisomers exist, including 3-bromothiophene-2-carbothioamide, 5-bromothiophene-2-carbothioamide, and 2-bromothiophene-3-carbothioamide [38] [39] [40] [41] [42].

Table 4: Comparison of Bromothiophene Carbothioamide Regioisomers

| Compound | Chemical Abstract Service Number | Molecular Formula | Molecular Weight | Bromine Position | Carbothioamide Position |

|---|---|---|---|---|---|

| 4-Bromothiophene-2-carbothioamide | Not specified | C₅H₄BrNS₂ | 222.13 | Position 4 | Position 2 |

| 3-Bromothiophene-2-carbothioamide | 256529-47-2 | C₅H₄BrNS₂ | 222.13 | Position 3 | Position 2 |

| 5-Bromothiophene-2-carbothioamide | 1094456-12-8 | C₅H₄BrNS₂ | 222.13 | Position 5 | Position 2 |

| 2-Bromothiophene-3-carbothioamide | Not specified | C₅H₄BrNS₂ | 222.13 | Position 2 | Position 3 |

The electronic effects of bromine substitution vary significantly depending on its position relative to the carbothioamide group [35]. In 4-bromothiophene-2-carbothioamide, the bromine atom is positioned meta to the carbothioamide functionality, resulting in moderate electronic interaction through the thiophene π-system [35]. This contrasts with 5-bromothiophene-2-carbothioamide, where the bromine occupies the ortho position, leading to stronger electronic coupling [42].

Nuclear magnetic resonance chemical shift patterns provide diagnostic information for distinguishing between regioisomers . The thiophene ring protons exhibit characteristic splitting patterns and chemical shifts that reflect the electronic influence of both the bromine and carbothioamide substituents [17]. For instance, 3-bromothiophene-2-carbothioamide shows distinct coupling patterns compared to the 4-substituted isomer due to different magnetic environments [41].

Crystallographic studies of related bromothiophene derivatives reveal that regioisomers can exhibit different packing arrangements and intermolecular interaction patterns [37] [7]. The positioning of the bromine atom influences the ability to form halogen bonds with neighboring molecules, affecting crystal stability and physical properties [12].

Mass spectrometric fragmentation patterns also differ between regioisomers, providing additional analytical methods for structural identification [27]. The electron-withdrawing effects of bromine at different positions influence the stability of various fragment ions, leading to characteristic fragmentation pathways for each regioisomer [27].

Tautomeric behavior may also vary between regioisomers due to different electronic environments around the carbothioamide group [36] [32]. The proximity of the bromine substituent to the carbothioamide functionality can influence the relative stability of different tautomeric forms through electronic effects [32].

Synthetic accessibility and reaction pathways for preparing different regioisomers provide additional points of comparison [35]. Palladium-catalyzed cross-coupling reactions can be used to selectively prepare specific regioisomers through control of reaction conditions and catalyst choice [35]. The regioselectivity of these reactions depends on the electronic and steric properties of the starting materials and reaction conditions.